molecular formula C18H14FN3O3S B2641915 (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide CAS No. 867311-77-1

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2641915
CAS No.: 867311-77-1
M. Wt: 371.39
InChI Key: LRGGLIAQKOGIMV-DHDCSXOGSA-N
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Description

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-aminothiazole, 4-fluoroaniline, and phenoxyacetic acid. The synthetic route could involve:

    Formation of the thiazole ring: This can be achieved by cyclization reactions involving 2-aminothiazole.

    Substitution reactions: Introducing the phenoxy and fluorophenyl groups through nucleophilic substitution reactions.

    Condensation reactions: Forming the final compound by condensation reactions involving the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or other functional groups.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, modifying the phenoxy or fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might be investigated for its ability to inhibit specific enzymes.

    Cell Signaling: Potential effects on cellular signaling pathways.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Antimicrobial Activity: Studies on its effectiveness against bacterial or fungal infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Possible mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Phenoxyacetic Acid Derivatives: Compounds like 2,4-D (a common herbicide) that share the phenoxyacetic acid moiety.

    Fluorophenyl Compounds: Pharmaceuticals like fluoxetine (Prozac) that contain fluorophenyl groups.

Uniqueness

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGGLIAQKOGIMV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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